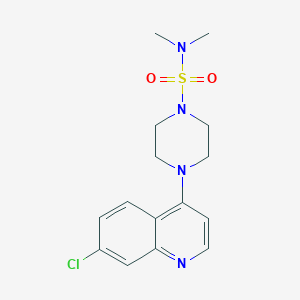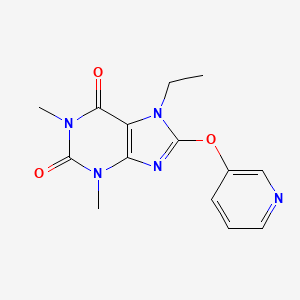![molecular formula C17H15NO3 B4412640 6-(2-methoxyethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B4412640.png)
6-(2-methoxyethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Vue d'ensemble
Description
6-(2-methoxyethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, commonly known as clozapine, is an antipsychotic medication used to treat schizophrenia. It was first synthesized in the 1960s by Paul Janssen and his team at Janssen Pharmaceutica. Clozapine is considered a second-generation antipsychotic due to its unique mechanism of action and improved efficacy compared to first-generation antipsychotics.
Mécanisme D'action
Clozapine's mechanism of action is unique among antipsychotics. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D1, D2, D4, serotonin 5-HT2A, 5-HT2C, 5-HT3, histamine H1, and adrenergic α1 receptors. Clozapine also has partial agonist activity at serotonin 5-HT1A receptors. This complex pharmacology is thought to contribute to its improved efficacy and reduced side effect profile compared to other antipsychotics.
Biochemical and Physiological Effects:
Clozapine's antagonism of dopamine D2 receptors in the mesolimbic pathway is thought to contribute to its antipsychotic effects. However, its antagonism of dopamine D1 receptors in the prefrontal cortex may also play a role in improving cognitive function. Clozapine's antagonism of serotonin 5-HT2A receptors is thought to contribute to its reduced risk of extrapyramidal side effects and its partial agonist activity at serotonin 5-HT1A receptors may contribute to its anxiolytic effects. Clozapine's antagonism of histamine H1 receptors is thought to contribute to its sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine's unique pharmacology and improved efficacy make it a valuable tool for studying the neurobiology of schizophrenia and other psychiatric disorders. However, its complex pharmacology also makes it difficult to interpret the results of experiments using clozapine. In addition, clozapine's potential side effects, such as agranulocytosis, require careful monitoring in both animal and human studies.
Orientations Futures
1. Investigating the potential use of clozapine in autoimmune disorders and cancer.
2. Developing new antipsychotic medications with similar pharmacology to clozapine but improved side effect profiles.
3. Investigating the use of clozapine in combination with other medications for treatment-resistant schizophrenia.
4. Investigating the role of clozapine's antagonism of histamine H1 receptors in its sedative effects.
5. Investigating the role of clozapine's partial agonist activity at serotonin 5-HT1A receptors in its anxiolytic effects.
6. Investigating the use of clozapine in other psychiatric disorders such as bipolar disorder and depression.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its efficacy in treating schizophrenia, particularly in treatment-resistant cases. It has also been investigated for its potential use in other psychiatric disorders such as bipolar disorder and depression. In addition, clozapine has been shown to have anti-inflammatory and immunomodulatory effects, leading to research on its potential use in autoimmune disorders and cancer.
Propriétés
IUPAC Name |
6-(2-methoxyethyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-11-10-18-16(19)14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMGBEAKUNTQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-(7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine hydrochloride](/img/structure/B4412578.png)
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4412584.png)
![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4412589.png)


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4412607.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)

![ethyl [1-(3-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412633.png)
![2-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4412647.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412649.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4412668.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B4412672.png)